2-Cyclopropyl-3-fluorophenol
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Overview
Description
2-Cyclopropyl-3-fluorophenol is an organic compound that belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features a cyclopropyl group and a fluorine atom attached to the benzene ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
The synthesis of 2-Cyclopropyl-3-fluorophenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound under mild and functional group-tolerant conditions . Another method involves the direct fluorination of cyclopropylphenol using fluorinating agents under controlled conditions .
Chemical Reactions Analysis
2-Cyclopropyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclopropyl-3-fluorocyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Scientific Research Applications
2-Cyclopropyl-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for various applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with therapeutic effects.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-fluorophenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
2-Cyclopropyl-3-fluorophenol can be compared with other similar compounds, such as:
2-Cyclopropylphenol: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluorophenol: Lacks the cyclopropyl group, affecting its reactivity and applications.
Cyclopropyl-4-fluorophenol: The position of the fluorine atom is different, leading to variations in its chemical behavior and uses.
These comparisons highlight the unique features of this compound, such as the presence of both the cyclopropyl group and the fluorine atom, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
2-cyclopropyl-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6,11H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUXNWORUQPCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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